Thiazolo[4,5-d]pyrimidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3N3OS |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H3N3OS/c9-5-8-4-3(10-5)1-6-2-7-4/h1-2H,(H,6,7,8,9) |
InChI Key |
DCSLKYLPOSSKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)S2 |
Origin of Product |
United States |
The Significance of Fused Heterocyclic Ring Systems in Medicinal Chemistry Research
Fused heterocyclic compounds, which consist of two or more rings sharing at least one common atom, are integral to the development of new pharmaceuticals. airo.co.in Their complex, three-dimensional structures provide a unique scaffold that can interact with biological targets with high specificity and potency. airo.co.infiveable.me The presence of heteroatoms such as nitrogen, oxygen, and sulfur within these fused rings introduces diverse functionalization possibilities and influences their chemical and physical properties. fiveable.me This versatility allows medicinal chemists to fine-tune the molecules to optimize their pharmacokinetic and pharmacodynamic profiles. fiveable.me Consequently, a vast number of drugs currently on the market are based on fused heterocyclic cores. airo.co.inijpsr.com The synthesis of these complex molecules is a dynamic area of research, with a focus on developing efficient and atom-economical methods to construct these valuable scaffolds. sioc-journal.cn
Advanced Synthetic Methodologies for Thiazolo 4,5 D Pyrimidin 2 One
Classical and Contemporary Synthetic Approaches for the Thiazolo[4,5-d]pyrimidine (B1250722) Core
The synthesis of the thiazolo[4,5-d]pyrimidine nucleus is a focal point of organic and medicinal chemistry. A variety of synthetic strategies have been developed, ranging from traditional condensation and cyclization reactions to modern one-pot, microwave-assisted, and palladium-catalyzed methods. These approaches offer diverse pathways to this important heterocyclic scaffold.
Condensation Reactions in Thiazolo[4,5-d]pyrimidin-2-one Synthesis
Condensation reactions are fundamental to the construction of the pyrimidine (B1678525) ring in the this compound scaffold. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond with the elimination of a small molecule, such as water or an alcohol.
A prevalent method involves the reaction of an appropriately substituted aminothiazole with a reagent that provides the necessary atoms for the pyrimidine ring. For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (B78521) in dimethylformamide can yield a 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. researchgate.net While this example leads to a thione, similar strategies can be adapted to produce the corresponding 2-one derivative.
Another approach utilizes multicomponent reactions where condensation is a key step. For example, the one-pot, three-component condensation of 2-aminobenzothiazole, barbituric or thiobarbituric acid, and various benzaldehydes in ethanol (B145695) with a catalytic amount of hydrochloric acid has been reported to produce complex thiazolo[4,5-d]pyrimidine derivatives. hilarispublisher.com These reactions are valued for their efficiency and the structural diversity they can generate in a single step. hilarispublisher.com
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 4-Amino-5-bromo-2-chloro-6-methylpyrimidine, Carbon disulfide | KOH, DMF | 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | researchgate.net |
| 2-Aminobenzothiazole, Barbituric/Thiobarbituric acid, Substituted benzaldehydes | HCl (cat.), Ethanol, Reflux | Substituted phenyl-1,5-dihydro-2H-benzo tandfonline.commdpi.comthiazolo[3,2-a]pyrimido[4,5-d]pyrimidine | hilarispublisher.com |
| 4-Hydroxycoumarins, Aldehydes, 2-Aminobenzothiazole derivatives | MgO-MgAl2O4 nanocomposite, Solvent-free | Benzo tandfonline.commdpi.comthiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6-one derivatives | arabjchem.org |
Cyclization Reactions for Core Scaffold Formation
Cyclization reactions are pivotal in forming the fused bicyclic structure of this compound. These reactions can be categorized based on the bond being formed to complete the ring system. A common strategy involves the cyclization of a pre-functionalized thiazole (B1198619) derivative.
One such method is the Gewald reaction, which can be used to synthesize the initial thiazole ring. evitachem.commdpi.com Following this, an intramolecular cyclization can be induced to form the pyrimidine ring. For example, 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides can be cyclized with trifluoroacetic anhydride (B1165640) to yield 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro evitachem.comd-nb.infothiazolo[4,5-d]pyrimidin-7(6H)-ones. mdpi.com Acetic anhydride is another reagent that can facilitate the cyclization of 5-thiocyanato-pyrimidines to form the thiazolo[4,5-d]pyrimidine core. nih.gov
Solid-phase synthesis has also been employed, utilizing Thorpe-Ziegler and cyclization reactions to construct a thiazolo[4,5-d]pyrimidin-7(6H)-one library with high yields. mdpi.comresearchgate.net
| Precursor | Reagent/Condition | Product | Reference |
| 4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides | Trifluoroacetic anhydride, Heat | 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro evitachem.comd-nb.infothiazolo[4,5-d]pyrimidin-7(6H)-one | mdpi.com |
| 2,4-Diamino-6-hydroxypyrimidine-5-thiocyanate | Acetic anhydride | 2,5-Diacetamido-7-hydroxythiazolo[4,5-d]pyrimidine | nih.gov |
| Resin-bound thiazole derivative | Thorpe-Ziegler and cyclization reactions | Thiazolo[4,5-d]pyrimidin-7(6H)-one derivative library | mdpi.comresearchgate.net |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste. hilarispublisher.com These strategies allow for the construction of complex molecules like this compound in a single synthetic operation without the need to isolate intermediates.
A notable example is the one-pot, three-component reaction of substituted 2-aminobenzothiazole, barbituric or thiobarbituric acid, and various benzaldehydes to synthesize novel phenyl-1,5-dihydro-2H-benzo tandfonline.commdpi.comthiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives. hilarispublisher.com This reaction proceeds in ethanol with a catalytic amount of hydrochloric acid. hilarispublisher.com Similarly, a three-component reaction involving 4-(4-methylthiophenyl)-5-carbethoxy-6-methyl-3,4-dihydropyrimidin-2(1H)-thione, monochloroacetic acid, and various aldehydes has been used to prepare thiazolo[2,3-b]pyrimidin-3(1H)-ones. researchgate.net
The use of novel catalysts, such as vanadium oxide loaded on fluorapatite (B74983), has enabled the green synthesis of tandfonline.comevitachem.comd-nb.infothiadiazolo[3,2-a]pyrimidines and benzo tandfonline.commdpi.comthiazolo[3,2-a]pyrimidines via a one-pot, three-component fusion reaction with excellent yields and short reaction times. nih.gov
| Reactants | Catalyst/Solvent | Product Class | Reference |
| Substituted 2-aminobenzothiazole, Barbituric/thiobarbituric acid, Substituted benzaldehydes | HCl (cat.), Ethanol | Substituted phenyl-1,5-dihydro-2H-benzo tandfonline.commdpi.comthiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives | hilarispublisher.com |
| 4-(4-Methylthiophenyl)-5-carbethoxy-6-methyl-3,4-dihydropyrimidin-2(1H)-thione, Monochloroacetic acid, Arylaldehydes/Arylfurfuraldehydes | Acetic acid, Sodium acetate (B1210297) | 2-(Arylidene/5-arylfurfurylidene)-5-(4-methylthiophenyl)-6-carbethoxy-7-methyl-5H-thiazolo[2,3-b]pyrimidin-3(1H)-ones | researchgate.net |
| 1,3,4-Thiadiazole-amines/2-Amino-benzothiazole, Aldehydes, Active methylene (B1212753) compounds | 2.5% V2O5/FAp, Ethanol | tandfonline.comevitachem.comd-nb.infoThiadiazolo[3,2-a]pyrimidines and Benzo tandfonline.commdpi.comthiazolo[3,2-a]pyrimidines | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in dramatically reduced reaction times compared to conventional heating methods. d-nb.infonih.govresearchgate.netmdpi.com This technology has been successfully applied to the synthesis of thiazolo[4,5-d]pyrimidine derivatives.
For instance, the synthesis of 5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been achieved through a microwave-assisted multicomponent reaction of 2-aminothiazole (B372263) or 2-aminobenzo[d]thiazole, aromatic aldehydes, and ethyl acetoacetate (B1235776) in acetic acid without a catalyst, resulting in excellent yields. clockss.org Studies have shown that microwave irradiation can increase reaction yields by 17-23% and significantly shorten reaction times. mdpi.com
| Reactants | Conditions | Product | Advantages | Reference |
| 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Acetic acid, Microwave irradiation | Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Faster reaction time, higher yield compared to conventional heating | clockss.org |
| Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, Bromomalononitrile | Microwave irradiation | Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates | Yield increase of 17-23%, significantly reduced reaction times | mdpi.com |
| 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, Bromomalononitrile | Microwave irradiation | 3,7-Diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile | Enhanced yields, time-saving, environmentally safer | d-nb.infonih.govresearchgate.net |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While often used for the functionalization of the pre-formed thiazolo[4,5-d]pyrimidine ring system, these reactions can also be integral to the cyclization step.
For example, the palladium-catalyzed cyclization of a 5-iodo-pyrimidine derivative with an alkyl urea (B33335) has been used to construct the pyrimido[5,4-d]pyrimidine (B1612823) ring system, a related class of compounds. rsc.org This demonstrates the potential of palladium catalysis in the key ring-forming step. More commonly, palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings are employed to introduce diverse substituents onto the thiazolo[4,5-d]pyrimidine scaffold, allowing for the synthesis of a wide array of derivatives for structure-activity relationship studies. mdpi.comd-nb.info For instance, brominated thiazolo[3,2-a]pyrimidin-7-ones have been successfully coupled with various terminal alkynes under palladium catalysis to yield 2-alkynylated derivatives in good to excellent yields. mdpi.com
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 5-Iodo-pyrimidine derivative | Alkyl urea | Palladium catalyst | Pyrimido[5,4-d]pyrimidine | rsc.org |
| 2-Bromo-7-trifluoromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | Arylboronic acids | Palladium catalyst | 2-Aryl-7-trifluoromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones | d-nb.info |
| Brominated thiazolo[3,2-a]pyrimidin-7-one | Terminal alkynes | PdCl2(PPh3)2, CuI, Et3N | 2-Alkynylated-5-trifluoromethyl thiazolo[3,2-a]pyrimidin-7-ones | mdpi.com |
Green Chemistry Approaches to this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. rasayanjournal.co.in These approaches focus on the use of safer solvents, renewable starting materials, catalytic reactions, and energy-efficient processes. rasayanjournal.co.inresearchgate.net
In the context of thiazolo[4,5-d]pyrimidine synthesis, green approaches include the use of ultrasound irradiation to promote reactions. For instance, a highly efficient one-pot synthesis of benzo tandfonline.commdpi.comthiazolo[3,2-a]pyrimidine analogues has been developed using ultrasound irradiation in ethanol with ammonium (B1175870) acetate as a catalyst, achieving excellent yields in short reaction times at room temperature. researchgate.net
The use of environmentally benign and reusable catalysts is another key aspect of green chemistry. Vanadium oxide loaded on fluorapatite has been reported as a robust and sustainable catalyst for the one-pot, three-component synthesis of novel tandfonline.comevitachem.comd-nb.infothiadiazolo[3,2-a]pyrimidines and benzo tandfonline.commdpi.comthiazolo[3,2-a]pyrimidines in ethanol at room temperature. nih.gov Furthermore, the use of ionic liquids as "green solvents" has been explored for the synthesis of various pyrimidine derivatives. semanticscholar.org
| Green Approach | Reactants | Conditions | Product Class | Reference |
| Ultrasound Irradiation | 2-Amino-benzothiazole, Aldehydes, Active methylene compounds | Ammonium acetate (cat.), Ethanol, Room temperature | Benzo tandfonline.commdpi.comthiazolo[3,2-a]pyrimidine analogues | researchgate.net |
| Heterogeneous Catalysis | 1,3,4-Thiadiazole-amines/2-Amino-benzothiazole, Aldehydes, Active methylene compounds | 2.5% V2O5/FAp (cat.), Ethanol, Room temperature | tandfonline.comevitachem.comd-nb.infoThiadiazolo[3,2-a]pyrimidines and Benzo tandfonline.commdpi.comthiazolo[3,2-a]pyrimidines | nih.gov |
| Ionic Liquid Solvent | Salicylaldehyde, Malononitrile, Dimethylamine | [BMIM][BF4], Room temperature | Benzopyrano[2,3-d]pyrimidine | semanticscholar.org |
Targeted Derivatization Strategies for this compound Analogues
Derivatization of the this compound scaffold is crucial for fine-tuning its pharmacological properties. These strategies focus on introducing a variety of functional groups at specific positions on the bicyclic ring system.
Alkylation and acylation reactions are fundamental tools for modifying the this compound core. These reactions typically target the nitrogen atoms within the pyrimidine ring or exocyclic functional groups. The thione tautomer of the -2-one, thiazolo[4,5-d]pyrimidine-2(3H)-thione, is a common precursor for S-alkylation.
Research has shown that the sulfur atom in 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione can be readily alkylated using various alkyl halides in the presence of a base like triethylamine (B128534) (Et₃N) in acetonitrile (B52724) to yield the corresponding 2-alkylthio derivatives. researchgate.net Similarly, the reaction of 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones with dimethyl sulfate (B86663) leads to the formation of a 2-methylthio intermediate. nih.govingentaconnect.com
Acylation reactions have also been employed to introduce acyl groups. For instance, the cyclisation of 2,4-diamino-6-hydroxy-5-thiocyanatopyrimidine using acetic anhydride results in a diacetamido-derivative, demonstrating acylation on the amino groups. rsc.org While detailed studies on the acylation of the thiazolo[4,5-d]pyridin-2-one itself are specific, related structures like 5-hydroxy-thiazolo[4,5-b]pyridin-2-ones undergo acylation on the hydroxyl group with various carboxylic acid chlorides, suggesting a viable strategy for functionalizing hydroxylated thiazolo[4,5-d]pyrimidin-2-ones. pensoft.net
Table 1: Examples of Alkylation Reactions on Thiazolo[4,5-d]pyrimidine Scaffolds This table is interactive. You can sort and filter the data.
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Ethyl bromoacetate | Et₃N, Acetonitrile | 2-(Carboethoxymethylthio)-5-chloro-7-methylthiazolo[4,5-d]pyrimidine | 65% | researchgate.net |
| 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | 2-Chloro-N-phenylacetamide | Et₃N, Acetonitrile | 2-(N-Phenylcarbamoylmethylthio)-5-chloro-7-methylthiazolo[4,5-d]pyrimidine | 70% | researchgate.net |
| 3-Aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione | Dimethyl sulfate | Acetonitrile, Reflux | 2-Methylthio-3-aryl-7-(N,N-dialkylamino)-5-methylthiazolium intermediate | Not specified | nih.govingentaconnect.com |
The introduction of specific substituents such as trifluoromethyl groups, halogens, and amino groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent compound.
Trifluoromethyl (CF₃) Group: The CF₃ group is a valuable substituent in medicinal chemistry due to its high electronegativity and lipophilicity. mdpi.com A key method for introducing this group is through the use of trifluoroacetic anhydride. The synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidin-7(6H)-ones has been achieved from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides using trifluoroacetic anhydride. mdpi.com
Halogens: Halogens, particularly chlorine, are often introduced to serve as reactive handles for further functionalization. The conversion of 7-oxo-thiazolo[4,5-d]pyrimidines to their 7-chloro analogues is a common strategy. mdpi.com This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). evitachem.com These 7-chloro derivatives are versatile intermediates for introducing nucleophiles, such as amines. mdpi.comgoogle.com For example, 7-chloro-3-phenyl-5-(trifluoromethyl) Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione has been synthesized and shown to be a highly active compound. mdpi.com
Amino Groups: Amino groups are frequently incorporated to modulate solubility and provide hydrogen bonding interaction points. A primary route to 7-amino derivatives is the nucleophilic substitution of the corresponding 7-chloro compounds. mdpi.comgoogle.com For instance, reacting 7-chloro-thiazolo[4,5-d]pyrimidines with various primary or secondary amines yields the desired 7-amino products. mdpi.com A synthesis of 2,5-diamino-7-hydroxythiazolo[4,5-d]pyrimidine has also been reported, starting from the cyclisation of 2,4-diamino-6-hydroxy-5-thiocyanatopyrimidine. rsc.org
Table 2: Synthesis of Substituted Thiazolo[4,5-d]pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Target Substituent | Starting Material | Key Reagent(s) | Product Example | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoromethyl | 4-Amino-3-phenyl-2-thioxothiazole-5-carboxamide | Trifluoroacetic anhydride | 3-Phenyl-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one | Not specified | mdpi.com |
| Chlorine | 3-Phenyl-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one | POCl₃ | 7-Chloro-3-phenyl-5-(trifluoromethyl) Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | 72% | mdpi.com |
| Amino (methylamino) | 7-Chloro-3-phenyl-5-(trifluoromethyl) Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Methylamine | 7-(Methylamino)-3-phenyl-5-(trifluoromethyl) Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | 65% | mdpi.com |
| Amino | 5-(Benzylthio)-7-chloro Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidin-2-amine | (2R)-2-Aminopentan-1-ol, DIPEA | (2R)-2-({2-Amino-5-(benzylthio) Current time information in Bangalore, IN.nih.govthiazolo[4,5-d]pyrimidin-7-yl}amino)pentan-1-ol | 97% | google.com |
Thiazolo[4,5-d]pyrimidine nucleosides have been synthesized as structural analogues of naturally occurring purine (B94841) nucleosides, such as guanosine (B1672433) and adenosine (B11128). nih.govacs.org In these analogues, a sulfur atom replaces the nitrogen atom at position 7 of the purine ring system. nih.gov The primary goal of synthesizing these compounds is often to investigate their potential as therapeutic agents, particularly as immunomodulators. nih.govacs.org
The synthesis typically involves the coupling of a protected ribose derivative with the thiazolo[4,5-d]pyrimidine heterocyclic base. For example, 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines have been prepared to explore their immunomodulatory effects. nih.govacs.org Studies have shown that some of these guanosine analogues exhibit significant immunoactivity, with one compound demonstrating potent induction of interferon and providing protection against viral infections in murine models. nih.gov
Solid-phase synthesis offers a powerful platform for the high-throughput generation of compound libraries, which is essential for modern drug discovery. This technique has been successfully applied to the synthesis of this compound derivatives.
A facile solid-phase method has been developed for creating a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives. mdpi.comresearchgate.netnih.gov This approach involves anchoring the initial reactants to a solid support (resin) and performing subsequent chemical transformations. Key reactions adapted for this solid-phase synthesis include Thorpe-Ziegler reactions and cyclization steps. mdpi.comresearchgate.netnih.gov This particular methodology enabled the creation of a 57-compound library with high yields (65–97%) for each synthetic step. mdpi.comresearchgate.netnih.gov
Another advanced approach is the traceless solid-phase synthesis of 2,4,6-trisubstituted thiazolo[4,5-d]pyrimidine-5,7-dione derivatives. acs.org This method utilizes a microwave-promoted reaction to form a urea resin, which is then converted to the target scaffold through a one-pot cyclization/N-alkylation process. acs.org A key feature is the subsequent oxidation of a sulfide (B99878) to a sulfone on the resin, which facilitates a nucleophilic substitution reaction to introduce a third point of diversity before the final product is cleaved from the support. acs.org
Table 3: Comparison of Solid-Phase Synthesis Methods for Thiazolo[4,5-d]pyrimidine Analogues This table is interactive. You can sort and filter the data.
| Method | Target Scaffold | Key Reactions | Diversity Points | Key Features | Reference |
|---|---|---|---|---|---|
| Facile Solid-Phase Synthesis | Thiazolo[4,5-d]pyrimidin-7(6H)-one | Thorpe-Ziegler, Cyclization, Nucleophilic Substitution | 3 | High step-wise yields (65-97%), generated a 57-compound library. | mdpi.comresearchgate.netnih.gov |
| Traceless Solid-Phase Synthesis | 2,4,6-Trisubstituted Thiazolo[4,5-d]pyrimidine-5,7-dione | Microwave-assisted Urea Formation, Cyclization/N-alkylation, Oxidation-Substitution | 3 | Traceless linker strategy, use of microwave irradiation. | acs.org |
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The construction of the this compound core often involves a multi-step sequence, with key ring-forming reactions.
A widely used method for constructing the initial thiazole ring is the Gewald reaction. nih.govingentaconnect.comevitachem.com This one-pot, three-component reaction typically involves an active methylene nitrile (like cyanoacetamide), elemental sulfur, and an isothiocyanate in the presence of a base. nih.govingentaconnect.com The mechanism proceeds through the formation of a thiolate intermediate from the active methylene compound and sulfur, which then attacks the isothiocyanate. Subsequent intramolecular cyclization and tautomerization yield the substituted 2-thioxo-thiazole derivative, which is a key precursor for the thiazolo[4,5-d]pyrimidine system. nih.govingentaconnect.com
The subsequent formation of the pyrimidine ring can occur via several mechanisms. One important route is the Thorpe-Ziegler reaction, which has been utilized in the solid-phase synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones. mdpi.comresearchgate.net This mechanism involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine-nitrile, which then cyclizes to form the pyrimidine ring upon workup.
Another common cyclization mechanism involves the reaction of an ortho-amino-carboxamide substituted thiazole with a one-carbon synthon. For example, the reaction of 4-amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamide derivatives with reagents like trifluoroacetic anhydride leads to the formation of the pyrimidine ring. mdpi.com The mechanism involves initial acylation of the amino group, followed by an intramolecular cyclization (dehydrative condensation) to close the ring and form the 7-oxo-thiazolo[4,5-d]pyrimidine structure. mdpi.com Similarly, the cyclisation of a 5-thiocyanato-pyrimidine with acetic anhydride to form the thiazole ring involves an intramolecular nucleophilic attack of a nitrogen or oxygen atom onto the thiocyanate (B1210189) carbon, followed by rearrangement and acetylation. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectra of this compound derivatives, characteristic signals confirm the presence of the core structure and its substituents. For instance, a one-proton singlet corresponding to the 6-N-H proton is often observed in the downfield region, typically between δ 13.19 and 13.27 ppm. nih.gov Aromatic protons from various substituents attached to the heterocyclic core typically appear as multiplets in the range of δ 7.22–8.22 ppm. nih.gov For derivatives with specific substitutions, such as a methyl group, a characteristic singlet may appear around δ 2.51 ppm. pensoft.net In some cases, the NH proton signal can be observed at different chemical shifts, for example, around δ 12.98 ppm or even as a broad singlet at δ 8.37 ppm, depending on the specific derivative. mdpi.com The disappearance of the 6-NH proton signal upon chlorination at the 7-position serves as a key indicator of the reaction's success. nih.gov
Table 1: Selected ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one (4a-4f) | 13.19–13.27 (s, 1H, 6-NH), 7.22–8.20 (m, aromatic protons) | Not explicitly detailed | nih.gov |
| 7-chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) | 7.26–8.22 (m, aromatic protons) | Displayed the appropriate number of resonances | nih.gov |
| 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one (2b) | 12.98 (s, 1H, NH), 7.61–7.37 (m, 5H, Ar-H) | 106.73, 117.03, 120.68, 128.60, 129.51, 129.79, 135.14, 151.61, 152.10, 159.76, 161.35, 190.04 | mdpi.com |
| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | 7.67–7.50 (m, 5H, Ar-H) | 127.74, 128.34, 129.54, 129.79, 129.89, 130.26, 132.58, 134.52, 150.48, 158.11, 166.34, 190.23 | mdpi.com |
| 7-(ethylamino)-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4b) | 8.81 (t, 1H, NH), 7.59–7.39 (m, 5H, Ar-H), 3.06–3.47 (q, 2H, CH₂), 1.21-1.16 (t, 3H, CH₃) | 14.64, 36.19, 129.17, 129.54, 129.63, 129.84, 130.01, 133.85, 135.93, 153.23, 153.71, 155.08, 155.80, 190.37 | mdpi.com |
| 2-(Methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (8aa) | 8.24 (s, 1H), 7.64–7.51 (m, 3H), 7.47–7.40 (m, 2H), 2.86 (s, 3H) | 177.52, 165.85, 156.12, 149.27, 136.60, 129.76, 129.62, 127.05, 117.66, 16.36 | mdpi.com |
Mass Spectrometry (MS, HRMS, LCMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
Techniques like electrospray ionization (ESI) are commonly used to generate molecular ions. For example, in the analysis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, the mass spectra recorded the [M-H]⁻ ions, and the found values were in close agreement with the calculated values. mdpi.com Similarly, for other derivatives, the molecular ion peak (MH)⁺ is often observed, confirming the molecular weight of the synthesized compounds. nih.gov
Liquid chromatography-mass spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the purity of the synthesized compounds. The fragmentation patterns observed in the mass spectra can also provide valuable structural information, helping to piece together the different components of the molecule.
Table 2: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ionization Method | Reference |
|---|---|---|---|---|---|
| 3-(3-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one (2d) | C₁₂H₅F₄N₃OS₂ | 345.9726 [M-H]⁻ | 345.9832 | ESI | mdpi.com |
| 7-chloro-(3-fluoropheny)-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3d) | C₁₂H₄ClF₄N₃S₂ | 363.9388 [M-H]⁻ | 363.9478 | ESI | mdpi.com |
| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4a) | C₁₃H₉F₃N₄S₂ | 341.0137 [M-H]⁻ | 341.0232 | ESI | mdpi.com |
| 2-(Methylthio)-6-phenylthiazolo [4,5-d]pyrimidin-7(6H)-one (8aa) | C₁₂H₁₀N₃OS₂ | 276.0260 [M+H]⁺ | 276.0281 | ESI | mdpi.com |
| 2-(7-(Dipropylamino)-3-mesityl-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-ylidene)malononitrile (5a) | C₂₄H₂₈N₆S | 433.33 [MH]⁺ | 433.33 | Not specified | nih.gov |
X-ray Crystallography for Three-Dimensional Structure Determination
For several this compound derivatives, single-crystal X-ray diffraction analysis has been successfully employed to confirm their chemical structures. For instance, the structure of the highly active compound 7-chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) was confirmed by X-ray analysis of block-shaped crystals obtained from a DMF solvent. nih.gov Similarly, the 3D structures of compounds 2e and 4b in a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were confirmed using single-crystal X-ray diffraction. mdpi.comnih.gov This powerful technique provides definitive proof of the molecular structure, complementing the data obtained from spectroscopic methods.
Table 3: Crystallographic Data for a Representative this compound Derivative
| Parameter | Value (for compound 5a) | Reference |
|---|---|---|
| Empirical Formula | C₁₇H₁₀ClN₃O₂S | nih.gov |
| Formula Weight | 339.79 | nih.gov |
| Temperature | 100(2) K | nih.gov |
| Wavelength | 0.71073 Å | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | Cc | nih.gov |
| Unit cell dimensions | a = 11.7588 (8) Å, b = 19.4837 (13) Å, c = 7.0261 (5) Å, α = 90°, β = 107.995 (3)°, γ = 90° | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds.
In the analysis of this compound derivatives, IR spectroscopy provides key information. For example, the presence of a C=O functional group is indicated by a characteristic stretching band in the range of 1670–1690 cm⁻¹. nih.gov For derivatives containing a 6-NH group, two stretching bands can be detected in the range of 3080–3470 cm⁻¹. nih.gov The disappearance of these NH stretching bands upon chlorination at the 7-position provides strong evidence for the chemical transformation. nih.gov In derivatives with a trifluoromethyl group, an absorption band in the region of 1122–1166 cm⁻¹ is observed due to the stretching vibrations of the CF₃ group. mdpi.com
Table 4: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=O (carbonyl) | 1670–1690 | nih.gov |
| N-H (stretch) | 3080–3470 | nih.gov |
| C=N | 1700–1716 | mdpi.com |
| CF₃ (stretch) | 1122–1166 | mdpi.com |
| Secondary amine (N-H) | 3277–3307 | mdpi.com |
Elemental Analysis in Compound Characterization
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the synthesized molecule. The experimentally determined percentages are then compared with the calculated values for the proposed structure. A close agreement between the found and calculated values provides strong support for the assigned molecular formula.
For numerous this compound derivatives, elemental analysis has been a crucial part of their characterization, with the found percentages of C, H, and N being in good agreement with the calculated values. nih.govmdpi.com This analytical technique, in conjunction with spectroscopic data, provides a comprehensive and definitive characterization of the newly synthesized compounds.
Table 5: Elemental Analysis Data for Selected this compound Derivatives
| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one (2b) | C₁₂H₆F₃N₃OS₂ | C, 43.77; H, 1.84; N, 12.76 | C, 44.09; H, 1.75; N, 12.48 | mdpi.com |
| 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C₁₂H₅ClF₃N₃S₂ | C, 41.44; H, 1.45; N, 12.08 | C, 41.56; H, 1.54; N, 11.93 | mdpi.com |
| 7-(ethylamino)-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4b) | C₁₄H₁₁F₃N₄S₂ | C, 47.18; H, 3.11; N, 15.72 | C, 47.08; H, 3.41; N, 15.12 | mdpi.com |
| 3-(3-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one (2d) | C₁₂H₅F₄N₃OS₂ | C, 41.50; H, 1.45; N, 12.10 | C, 41.79; H, 1.68; N, 12.32 | mdpi.com |
| 7-chloro-(3-fluoropheny)-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3d) | C₁₂H₄ClF₄N₃S₂ | C, 39.41; H, 1.10; N, 11.49 | C, 39.47; H, 0.98; N, 11.91 | mdpi.com |
Overview of Current Research Trajectories for Thiazolo 4,5 D Pyrimidin 2 One Derivatives
Current research on Thiazolo[4,5-d]pyrimidin-2-one derivatives is focused on synthesizing and evaluating new compounds with enhanced therapeutic potential and selectivity. Key areas of investigation include:
Anticancer Activity: A significant amount of research is dedicated to developing Thiazolo[4,5-d]pyrimidine (B1250722) derivatives as anticancer agents. nih.govmdpi.com Studies have shown that introducing different substituents at various positions on the heterocyclic ring can significantly influence their cytotoxic activity against various cancer cell lines. nih.govmdpi.com For example, the introduction of a trifluoromethyl group has been explored to improve the bioavailability of these compounds. mdpi.com
Antimicrobial Properties: Researchers are also exploring the potential of these compounds to combat bacterial and fungal infections. researchgate.netmdpi.com The synthesis of novel derivatives and their subsequent screening against various pathogens is an active area of investigation. researchgate.netmdpi.com
Neurological and Inflammatory Disorders: The structural similarity to purines has prompted research into the use of Thiazolo[4,5-d]pyrimidine derivatives for treating neurological conditions, such as Parkinson's disease, and inflammatory disorders. nih.govresearchgate.net Some derivatives have been investigated as corticotropin-releasing hormone (CRH-R1) receptor antagonists, suggesting potential antidepressant activity. nih.gov
The table below summarizes some of the recent research on this compound derivatives and their biological activities.
| Derivative Class | Biological Activity Investigated | Key Findings |
| 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one | Anticancer | 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one showed notable activity in an in vitro antitumor assay. nih.gov |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Anticancer | 7-Chloro-3-phenyl-5-(trifluoromethyl) fiveable.mesioc-journal.cnthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as a highly active compound. mdpi.com |
| 7-substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones | Antimicrobial | Some tested compounds displayed higher activity against C. albicans than E. coli and P. aeruginosa. researchgate.net |
| 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines | Immunotherapeutic | A guanosine (B1672433) analogue, 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, exhibited significant immunoactivity. nih.gov |
Biological Activities and Molecular Mechanisms of Thiazolo 4,5 D Pyrimidin 2 One Derivatives
Antineoplastic and Antiproliferative Activities
Derivatives of thiazolo[4,5-d]pyrimidin-2-one have been the subject of numerous studies to evaluate their anticancer potential. nih.gov These compounds have shown cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. mdpi.comnih.gov For instance, certain 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives have exhibited activity against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer cell lines. nih.gov
The introduction of different substituents onto the core scaffold significantly influences the biological activity. A study on 2-oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones highlighted that 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one was the most active among the screened derivatives in a 60-cell line panel. nih.gov Similarly, the introduction of a trifluoromethyl group at the 5-position of the thiazolo[4,5-d]pyrimidine (B1250722) structure is another strategy aimed at improving the bioavailability and therapeutic properties of these compounds. mdpi.com One of the most active compounds in a separate study was 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, which showed significant growth inhibition, particularly against renal cancer cell lines. mdpi.com
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Notable Activity Against Cancer Cell Lines | Reference |
|---|---|---|
| 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) | Renal Cancer (UO-31), Melanoma (MALME-3M), Non-Small Cell Lung Cancer (NCI-H522) | nih.gov |
| Compound 5b | Non-Small Cell Lung Cancer | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Renal Cancer (UO-31) | mdpi.com |
Cellular Mechanism of Action: Cell Cycle Modulation (e.g., G2/M arrest)
A key mechanism through which this compound derivatives exert their anticancer effects is the disruption of the normal cell cycle progression. Several studies have shown that related thiazolopyrimidine compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.govfrontiersin.org This arrest prevents cancer cells from dividing and proliferating.
For example, a novel series of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids were shown to significantly arrest the cell cycle at the G2/M phase. nih.gov This effect is often linked to the modulation of key regulatory proteins. The CDK1/cyclin B complex is a crucial regulator of the G2/M checkpoint, and its levels decrease when G2/M arrest occurs. frontiersin.org Studies on other cytotoxic agents have demonstrated that G2/M arrest can be induced by decreasing the levels of CDK1 and cyclin B. frontiersin.org Furthermore, the ATM/Chk2/CDC25C signaling pathway plays a significant role in regulating this phase of the cell cycle. frontiersin.org Some compounds induce G2/M arrest by increasing the levels of ATM and Chk2, while decreasing levels of CDC25C, CDK1, and cyclin B. frontiersin.org Genistein, for instance, induces G2/M arrest associated with the downregulation of cyclin A and cyclin B1. nih.gov Similarly, certain chalcone (B49325) derivatives cause G2/M arrest by modulating the activity of proteins like p21 and PCNA. mdpi.com
Cellular Mechanism of Action: Induction of Programmed Cell Death (Apoptosis) Pathways
In addition to halting cell cycle progression, this compound derivatives and their analogs can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.
Several studies have confirmed the apoptosis-inducing activity of these compounds. For instance, a thiazolo[5,4-d]pyrimidine (B3050601) derivative, compound 24, was found to induce apoptosis in MGC803 gastric cancer cells. nih.gov Western blot analysis revealed changes in apoptosis-related proteins, including the up-regulation of Bax and caspase-3/9, and the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov Another study on thiazolo[5,4-d]pyrimidines showed that compound 4k induced apoptosis in A549 lung cancer cells, as indicated by an increase in the sub-G1 population. nih.gov This was further confirmed by the cleavage of PARP-1 and inhibition of procaspase-3. nih.gov Similarly, new thiazolo[3,2-a]pyrimidine derivatives have been shown to cause significant apoptosis in A549 cells. tandfonline.comsemanticscholar.orgnih.gov The induction of apoptosis by some hybrids is associated with increased levels of p53, caspase-7, caspase-9, and a higher Bax/Bcl-2 ratio. nih.gov
Enzyme and Receptor Inhibition in Cancer Therapeutics
The antineoplastic activity of this compound derivatives is often rooted in their ability to inhibit specific enzymes and receptors that are crucial for cancer cell growth and survival.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer. nih.gov Thiazolo[4,5-d]pyrimidine derivatives have been explored as CDK inhibitors. Various heterocyclic compounds based on the pyrimidine (B1678525) structure have shown robust inhibitory activity against a range of kinases, including CDK4/6. nih.gov
Specifically, a series of 4-thiazol-2-anilinopyrimidine derivatives were designed and found to be potent CDK inhibitors. nih.gov One compound, 12u, selectively inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 over CDK2. nih.gov This inhibition of CDK9 leads to a reduction in the anti-apoptotic protein Mcl-1, subsequently triggering apoptosis in cancer cells. nih.gov Other related pyrimidine-based compounds have also been identified as potent inhibitors of multiple CDKs, particularly CDK1, CDK2, and CDK9. mdpi.com
Table 2: CDK Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Class | Target CDKs | Key Findings | Reference |
|---|---|---|---|
| 4-Thiazol-2-anilinopyrimidines | CDK9, CDK1, CDK2 | Compound 12u is a selective CDK9 inhibitor (IC50 = 7 nM) with potent anticancer activity. | nih.gov |
| Thiazolo-pyridopyrimidines | CDK4/6 | Demonstrated robust inhibitory activity against a range of kinases, especially CDK4/6. | nih.gov |
| Pyrazolo[3,4-d]pyrimidinone analogs | CDK2 | Compound 4a showed potent CDK2 inhibition (IC50 = 0.21 µM), slightly better than the reference roscovitine. | mdpi.com |
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers. ingentaconnect.com Thiazolo[4,5-d]pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors. nih.gov
A series of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues were synthesized and showed potent and selective EGFR inhibitory activities. nih.govekb.eg These compounds effectively inhibited the proliferation of human tumor cells that overexpress EGFR. nih.gov Molecular modeling studies have been used to understand the interaction between these inhibitors and the EGFR kinase domain, aiding in the design of more effective drugs. nih.govbenthamdirect.com For example, the inhibitory activities of two specific ligands, 4-(7-(3-chloro-4-morpholinophenylamino)thiazolo[4,5-d]pyrimidin-2-ylamino)benzenesulfonamide and its non-chlorinated analog, were studied to elucidate the structural basis for their unique inhibitory profiles against EGFR. ingentaconnect.comnih.govbenthamdirect.com In some cases, compounds have been designed as dual inhibitors, targeting both EGFR and other enzymes like Topoisomerase II. nih.gov
DNA topoisomerase II (Topo II) is an essential enzyme involved in managing DNA topology during replication and transcription. semanticscholar.org It is a well-established target for cancer chemotherapy. semanticscholar.org Several series of thiazolopyrimidine derivatives have demonstrated significant Topo II inhibitory activity.
Notably, new thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. tandfonline.comsemanticscholar.orgnih.gov Among them, compound 4c emerged as a highly potent Topo II inhibitor, with an IC50 value of 0.23 µM, which was more potent than the standard drugs Etoposide and Doxorubicin. tandfonline.comsemanticscholar.org Molecular docking studies suggest that these compounds fit well into the active site of Topo II, supporting their mechanism of action. tandfonline.comsemanticscholar.org Additionally, novel hybrids of naphthoquinone and thiazolo[3,2-a]pyrimidine have been designed as dual inhibitors of Topoisomerase IIα and EGFR, demonstrating a multi-targeted approach to cancer therapy. nih.gov
P21-Activated Kinase 4 (PAK4) Inhibition
Thiazolo[4,5-d]pyrimidine derivatives have been identified as promising inhibitors of p21-activated kinase 4 (PAK4), a significant target in cancer therapy due to its role in cell proliferation, migration, and survival. A series of novel thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their potential as PAK4 inhibitors. Among these, the compound identified as PB-10 emerged as a potent inhibitor of PAK4 with an IC50 value of 15.12 μM. nih.gov
Further investigation into the biological effects of PB-10 on human colorectal cancer (CRC) cells revealed its significant anticancer activities. nih.gov Treatment with PB-10 was shown to suppress the proliferation and colony formation of these cancer cells. The compound was also observed to induce cell cycle arrest at the sub G0/G1 phase and promote the expression of pro-apoptotic proteins, indicating its ability to trigger programmed cell death in CRC cells. nih.gov
Mechanistically, PB-10 was found to inhibit migration, invasion, and adhesion of HCT-116 human colorectal cancer cells. This is consistent with the known functions of PAK4 in cytoskeletal dynamics and cell motility. The inhibitory effects of PB-10 on these processes are attributed to its modulation of the PAK4 downstream signaling pathway. nih.gov Molecular docking studies have further elucidated the potential binding modes between PB-10 and the active site of the PAK4 enzyme, providing a structural basis for its inhibitory activity. nih.gov These findings highlight the potential of the thiazolo[4,5-d]pyrimidine scaffold in the development of novel PAK4 inhibitors for cancer treatment.
In vitro Antiproliferative Screening Against Human Cancer Cell Lines (e.g., NCI-60 Panel)
The anticancer potential of this compound and its derivatives has been extensively evaluated through in vitro screening against various human cancer cell lines, including the comprehensive NCI-60 panel. nih.govmdpi.com These studies have demonstrated that the thiazolo[4,5-d]pyrimidine scaffold is a valuable pharmacophore for the design of novel antiproliferative agents. researchgate.netresearchgate.net
In one study, a series of 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives were synthesized and submitted to the National Cancer Institute (NCI) for screening. nih.gov Among the tested compounds, 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) was identified as the most active derivative and was subsequently evaluated in the full NCI-60 cell line panel at five different concentrations. nih.gov This compound exhibited notable cytotoxic activity against a range of cancer cell lines, including those from renal cancer (UO-31), melanoma (MALME-3M), and non-small cell lung cancer (NCI-H522). nih.gov
Another study focused on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. mdpi.com Four of these compounds were selected for NCI-60 screening, with 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proving to be the most active among them. mdpi.com The introduction of a trifluoromethyl group at the 5-position of the thiazolo[4,5-d]pyrimidine ring was explored for its impact on antiproliferative activity. mdpi.com
The antiproliferative activity of these compounds is thought to be related to their structural analogy to purine (B94841) bases, suggesting they may act as antimetabolites by interfering with the synthesis of guanine (B1146940) nucleotides. nih.gov The diverse substitutions on the thiazolo[4,5-d]pyrimidine core have been shown to significantly influence the cytotoxic potency and selectivity against different cancer cell lines. researchgate.netnih.gov
| Compound | Cancer Cell Line | Activity/IC50 | Reference |
|---|---|---|---|
| 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) | Renal Cancer (UO-31), Melanoma (MALME-3M), Non-Small Cell Lung Cancer (NCI-H522) | Noticeable cytotoxic activity | nih.gov |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Lung (A549) | 1.4 µM | nih.gov |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Epidermal (A431) | 3.1 µM | nih.gov |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Glioblastoma (T98G) | 3.4 µM | nih.gov |
| Thiazolo[5,4-d]pyrimidine derivative (7i) | Human Gastric Cancer (MGC-803) | 4.64 µM | researchgate.netresearchgate.net |
| Thiazolo[5,4-d]pyrimidine derivative (7i) | Human Gastric Cancer (HGC-27) | 5.07 µM | researchgate.netresearchgate.net |
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | Lung (NCI-H322) | 7.1 µM | nih.gov |
| Morpholine substituted analog (4a) | Human Leukemia (HL-60) | 8 µM | nih.gov |
Antimicrobial Activities
Antibacterial Efficacy and Mechanistic Studies (e.g., MurD ligase inhibition, DNA gyrase inhibition)
Derivatives of the thiazolo[4,5-d]pyrimidine scaffold have demonstrated notable antibacterial activity. For instance, 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo [4,5-d]pyrimidin-7(6H) one was identified as a particularly active compound, showing significant efficacy against Gram-positive bacteria. researchgate.net While the precise mechanisms of action for many thiazolo[4,5-d]pyrimidine derivatives are still under investigation, related heterocyclic structures have been studied for their inhibitory effects on essential bacterial enzymes.
One such target is MurD ligase, an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. A study on 2-thioxothiazolidin-4-one derivatives, which share structural similarities with the this compound core, revealed their potential as MurD ligase inhibitors. Specifically, compounds (R)-9 and (S)-9 were found to inhibit MurD from Escherichia coli with IC50 values of 45 µM and 10 µM, respectively. nih.gov
Another important target for antibacterial agents is DNA gyrase, an enzyme that controls the topological state of DNA during replication. While direct inhibition of DNA gyrase by this compound has not been extensively reported, a series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have been developed as potent inhibitors of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.gov The most promising of these inhibitors demonstrated activity against various strains of Enterococcus faecalis, Enterococcus faecium, and S. aureus, including resistant strains. nih.gov
Antifungal Efficacy
This compound derivatives have also been recognized for their significant antifungal properties. A number of studies have reported the synthesis and evaluation of these compounds against a variety of fungal strains, demonstrating their potential as lead structures for the development of new antifungal agents. researchgate.net
In one study, a series of 3-(substituted)-5-(substituted)phenylamino-6-(substituted)phenylthiazolo[4,5-d]pyrimidine-7(6H)-one-2(3H)-thiones were synthesized and tested for their minimum inhibitory concentration (MIC) against fungal strains such as Aspergillus niger, A. clavatus, and Candida albicans. Several of these compounds exhibited potent inhibitory activity, with some being more effective than the reference drugs fluconazole (B54011) and nystatin. Another study highlighted that 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo [4,5-d]pyrimidin-7(6H) one showed remarkable activity against yeast-like fungi. researchgate.net
Furthermore, novel spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivatives have demonstrated strong antifungal activity against Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. These compounds were also effective against drug-resistant fungal variants and are suggested to act as chitin (B13524) synthase inhibitors. Additionally, hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole, particularly those with a piperazine (B1678402) linker, have shown significant antifungal activity against both filamentous and yeast fungi.
| Compound Class | Fungal Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 3-(substituted)-5-(substituted)phenylamino-6-(substituted)phenylthiazolo[4,5-d]pyrimidine-7(6H)-one-2(3H)-thiones | Aspergillus niger, A. clavatus, Candida albicans | Some compounds more potent than fluconazole and nystatin | |
| 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo [4,5-d]pyrimidin-7(6H) one | Yeast-like fungi | Remarkable activity | researchgate.net |
| Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivatives | Trichophyton rubrum, Trichophyton mentagrophytes, Candida albicans | Stronger antifungal activity compared to ketoconazole | |
| Thiazolo[4,5-d]pyrimidine-triazole hybrids with piperazine linker | Filamentous and yeast fungi | Significant antifungal activity |
Anti-Inflammatory Activities
Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition
Derivatives of the thiazolo[4,5-d]pyrimidine scaffold have been investigated for their anti-inflammatory properties, with a particular focus on their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, which exist as two main isoforms (COX-1 and COX-2), are key players in the inflammatory cascade. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
A study on novel thiazolo[4,5-d]pyrimidine derivatives demonstrated their potential as selective COX-2 inhibitors. Several compounds in this series exhibited moderate to high inhibitory action towards COX-2. Notably, the derivatives 9e, 9g, and 9k showed higher COX-2 inhibitory effects than the well-known selective COX-2 inhibitor, celecoxib. For example, compound 9g, identified as 1-(4-[7-(4-nitrophenyl)-5-thioxo-5,6-dihydro-3H-thiazolo[4,5-d]pyrimidin-2-ylideneamino]phenyl)ethanone, was the most active derivative in in vivo anti-inflammatory assays and also displayed potent COX-2 inhibition.
The selective inhibitory activity of these compounds towards COX-2 over COX-1 suggests that the thiazolo[4,5-d]pyrimidine scaffold is a promising template for the design of new anti-inflammatory agents with an improved safety profile. Molecular docking studies have been employed to understand the binding interactions of these potent inhibitors within the active site of the COX-2 enzyme.
| Compound | COX-2 IC50 (µM) | Reference |
|---|---|---|
| 9g | 0.87 | |
| 9e | 0.92 | |
| 9k | 1.02 | |
| Celecoxib (Reference) | 1.11 |
Modulation of Inflammatory Mediators (e.g., PGE2, Nitric Oxide, NF-κB, Chemokines, Cytokines)
The anti-inflammatory effects of various pyrimidine derivatives are often linked to their ability to modulate key inflammatory mediators. nih.govsid.ir Generally, pyrimidine-containing compounds are understood to exert their anti-inflammatory action by inhibiting the expression and activity of molecules such as prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and the nuclear factor kappa B (NF-κB) signaling pathway. sid.ir This inhibition, in turn, can reduce the production of various pro-inflammatory cytokines and chemokines. sid.ir
While direct studies on this compound's effects on these specific mediators are limited in the reviewed literature, research on closely related fused pyrimidine systems provides insight into potential mechanisms. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that they can exert anti-inflammatory effects through the inhibition of inflammatory mediators. nih.gov Similarly, certain 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have been shown to inhibit the release of nitric oxide and the production of PGE2. bohrium.com These findings suggest that the thiazolo[4,5-d]pyrimidine core may similarly influence these inflammatory pathways. The mechanism for many pyrimidine-based anti-inflammatory agents is associated with the suppression of cyclooxygenase (COX) enzymes, which are responsible for the generation of PGE2. nih.gov
In vivo Models for Anti-Inflammatory Evaluation (e.g., Carrageenan-Induced Paw Edema in Rats)
A standard and widely used preclinical model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema test in rats. nih.govbiointerfaceresearch.com This model effectively demonstrates the acute inflammatory response and is a common benchmark for evaluating non-steroidal anti-inflammatory drugs (NSAIDs). biointerfaceresearch.com Several studies have utilized this in vivo model to determine the anti-inflammatory efficacy of thiazolo[4,5-d]pyrimidine derivatives.
In one study, a series of thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives were evaluated, identifying specific compounds (3b and 3h) as the most active in the paw edema inhibition test when compared against standard drugs like acetylsalicylic acid and phenylbutazone. nih.gov Another investigation into substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives also employed the carrageenan-induced paw edema model. nih.gov The results indicated that several of these derivatives possessed anti-inflammatory effects comparable to the widely used drug indomethacin. nih.gov The effective dose (ED50) values for the most potent compounds were determined, highlighting their significant anti-inflammatory activity in this acute inflammation model. nih.gov
| Compound Class | In vivo Model | Key Findings | Reference |
|---|---|---|---|
| Thiazolo[4,5-d]pyrimidine-7(6H)-one derivatives | Carrageenan-induced paw edema in rats | Compounds 3b and 3h were identified as the most active in the series. | nih.gov |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives | Carrageenan-induced paw edema in rats | Compounds 7, 8, and 9 showed anti-inflammatory effects similar to indomethacin, with ED50 values of 11.60, 8.23, and 9.47 µM, respectively. | nih.gov |
Antiviral Activities
Certain derivatives of the thiazolo[4,5-d]pyrimidine system have demonstrated significant potential as inhibitors of human cytomegalovirus (HCMV), a member of the herpesvirus family. Research has focused on acyclonucleoside and acyclonucleotide analogues due to their structural similarity to known anti-herpesvirus agents. nih.gov
One particular compound, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, emerged as a potent and selective inhibitor of HCMV replication in vitro. nih.gov This derivative displayed significant antiviral activity against standard HCMV strains, with a potency equal to that of the clinically used drug ganciclovir (B1264) (DHPG). nih.gov Notably, it also showed potent activity against DHPG-resistant virus strains, with the exception of a strain carrying a mutation in the UL97 phosphotransferase gene. nih.gov This suggests a mechanism of action that may differ from or bypass some common resistance pathways. However, this compound did not show inhibitory activity against other herpesviruses or human immunodeficiency virus type 1 (HIV-1). nih.gov
The investigation of thiazolo[4,5-d]pyrimidine derivatives for anti-HIV activity has yielded mixed results. A study involving the synthesis of novel thiazolo[4,5-d]pyrimidines containing various functional moieties, such as 6-arylideneamino, 2-dicyanomethylidene, and 2-hydrazono groups, tested these compounds for their in vitro anti-HIV activity. nih.gov The findings from this research indicated that while most of the synthesized compounds showed promising antifungal activity, only a few exhibited any anti-HIV activity. nih.gov
Furthermore, the potent anti-HCMV agent, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, was specifically evaluated for its effect on HIV-1 and was found to be inactive. nih.gov These results suggest that while the thiazolo[4,5-d]pyrimidine scaffold can be modified to produce antiviral compounds, specific structural features are crucial for anti-HIV potency, and this is not a universal property of the class.
Beyond direct antiviral activity, some thiazolo[4,5-d]pyrimidine nucleosides have been shown to possess immunomodulatory properties that contribute to antiviral responses. These effects are often explored by synthesizing analogues of naturally occurring purine nucleosides to see how structural changes impact immune function. nih.gov
A notable example is the guanosine (B1672433) analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. This compound provided excellent protection in a murine model of viral infection, with 92% of mice surviving a challenge with Semliki Forest virus, compared to 0% survival in the placebo group. nih.gov The primary mechanism of action for this protective effect is suggested to be the induction of interferon, a critical cytokine in the innate immune response against viral infections. nih.gov This highlights a distinct, host-directed mechanism by which these compounds can exert antiviral effects.
Immunomodulatory and Immunotherapeutic Applications
The demonstrated ability of certain thiazolo[4,5-d]pyrimidine derivatives to modulate immune functions opens avenues for their potential use as immunotherapeutic agents. nih.gov By designing analogues of purine nucleosides, researchers have been able to create compounds that can potentiate various murine immune functions. nih.gov
The guanosine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione (compound 7 in the study) was found to exhibit significant immunoactivity, surpassing other tested analogues and positive controls in several assays. nih.gov Specifically, this compound was approximately twice as potent as 7-methyl-8-oxoguanosine in a murine spleen cell mitogenicity assay. nih.gov Furthermore, treatment with this derivative led to a four-fold increase in natural killer (NK) cell cytotoxicity, a crucial component of the anti-tumor and antiviral immune response. nih.gov In contrast, adenosine (B11128), inosine, and xanthosine (B1684192) analogues within the same thiazolo[4,5-d]pyrimidine series were found to be devoid of such activity, underscoring the specific structure-activity relationship for immunomodulation. nih.gov
| Compound Name | Compound Type | Observed Immunomodulatory/Antiviral Effect | Reference |
|---|---|---|---|
| 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione | Guanosine analogue | ~2x more potent in murine spleen cell mitogenicity assay vs. control; ~4-fold increase in NK cell cytotoxicity; 92% protection against Semliki Forest virus in mice. | nih.gov |
| 8-mercaptoguanosine analogue of thiazolo[4,5-d]pyrimidine | Guanosine analogue | Exhibited significant immunoactivity relative to positive controls. | nih.gov |
| Adenosine, Inosine, and Xanthosine analogues of thiazolo[4,5-d]pyrimidine | Adenosine/Inosine/Xanthosine analogues | Devoid of immunoactivity in the tested systems. | nih.gov |
Potentiation of Murine Immune Functions
Certain nucleoside derivatives of the thiazolo[4,5-d]pyrimidine scaffold have been investigated for their immunomodulatory capabilities, particularly their potential to enhance immune responses in mice. nih.gov These studies have focused on analogs of naturally occurring purine nucleosides to understand the effects of replacing the nitrogen atom at position 7 of the purine ring with a sulfur atom. nih.gov
In a comparative study, a series of 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines were synthesized and evaluated for their ability to potentiate various murine immune functions. nih.gov The evaluation was conducted in direct comparison to known immunostimulatory agents such as 8-bromoguanosine, 8-mercaptoguanosine, and 7-methyl-8-oxoguanosine. nih.gov The results indicated that the guanosine analogues within this series exhibited significant immunoactivity. nih.gov
Specifically, the guanosine analogue, 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, demonstrated notable potency. nih.gov It was found to be approximately twice as potent as 7-methyl-8-oxoguanosine in the murine spleen cell mitogenicity assay. nih.gov In contrast, the adenosine, inosine, xanthosine, and 6-mercaptoguanosine (B13397226) analogues of the thiazolo[4,5-d]pyrimidine series did not show any significant activity in these assays. nih.gov The proposed mechanism for the observed immunoactivity of the guanosine analogues is the induction of interferon. nih.gov
Enhancement of Natural Killer Cell Cytotoxicity
The immunomodulatory effects of thiazolo[4,5-d]pyrimidine derivatives extend to the enhancement of natural killer (NK) cell activity, a crucial component of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells. The same guanosine analogue that showed potent mitogenicity, 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, was also found to significantly boost NK cell cytotoxicity. nih.gov
Treatment with this compound resulted in an approximately four-fold increase in natural killer cell cytotoxicity compared to controls. nih.gov This was a more pronounced effect than that observed with the reference compound, 7-methyl-8-oxoguanosine, which produced a three-fold increase. nih.gov This enhancement of NK cell function underscores the potential of specific thiazolo[4,5-d]pyrimidine derivatives as immunotherapeutic agents. nih.gov
| Compound | Analogue Type | Murine Spleen Cell Mitogenicity | Increase in NK Cell Cytotoxicity |
|---|---|---|---|
| 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione | Guanosine | Approximately twice as potent as 7-methyl-8-oxoguanosine. nih.gov | Approx. 4-fold increase over controls. nih.gov |
| 8-mercaptoguanosine analogue of thiazolo[4,5-d]pyrimidine | Guanosine | Significant immunoactivity. nih.gov | Data not specified. |
| 7-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidin-2(3H)-one | Adenosine | Devoid of activity. nih.gov | Devoid of activity. nih.gov |
| 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione | Inosine | Devoid of activity. nih.gov | Devoid of activity. nih.gov |
| 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,5,7(3H,4H,6H)-trione | Xanthosine | Devoid of activity. nih.gov | Devoid of activity. nih.gov |
Other Enzymatic and Receptor Modulation
Xanthine (B1682287) Oxidase (XO) Inhibition
There is no specific information available in the scientific literature regarding the inhibition of xanthine oxidase by derivatives of this compound. Research on xanthine oxidase inhibitors has explored other related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and various thiazole (B1198619) derivatives, but not the this compound scaffold itself. semanticscholar.orgsemanticscholar.orgnih.gov
Corticotropin Releasing Factor (CRF) Receptor Modulation
The Thiazolo[4,5-d]pyrimidine scaffold has been identified as a promising framework for the development of corticotropin-releasing factor (CRF) receptor modulators. semanticscholar.orgresearchgate.net CRF is a neuropeptide that plays a central role in the body's response to stress, and its over-activation is implicated in various stress-related disorders such as anxiety and depression. researchgate.netnih.gov Consequently, antagonists of the CRF type 1 (CRF1) receptor are of significant therapeutic interest. nih.gov
A series of thiazolo[4,5-d]pyrimidine thiones and their corresponding 2-oxo analogues have been synthesized and found to exhibit good binding affinity to the CRH-R1 receptor, marking them as a potential new class of anxiolytics and antidepressants. nih.gov In one study, a series of 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-ylidenes were synthesized and evaluated for their CRF1 receptor binding affinity. nih.gov Out of twenty-two compounds tested at a concentration of 1000 nM, two derivatives showed approximately 25% inhibition of radioligand binding to CRF1 receptors expressed in HEK 293 cells. nih.gov
Further research into this class of compounds led to the identification of even more potent CRF1R antagonists. mdpi.com In a recent study, four novel thiazolo[4,5-d]pyrimidine derivatives were reported to have log IC50 values of -8.22, -7.95, -8.04, and -7.88, respectively. mdpi.com These values indicate that the compounds are more potent than the reference antagonist, antalarmin, by factors of 2.5, 1.4, 1.7, and 1.25, respectively. mdpi.com
| Compound Series | Most Active Compounds | Receptor Binding Affinity |
|---|---|---|
| 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidin-2(3H)-ylidenes | Two derivatives (5o and 5s) | ~25% inhibition of radioligand binding at 1000 nM. nih.gov |
| Novel Thiazolo[4,5-d]pyrimidine Derivatives | Compound 2 | log IC50 = -8.22 (2.5 times more potent than antalarmin). mdpi.com |
| Novel Thiazolo[4,5-d]pyrimidine Derivatives | Compound 5 | log IC50 = -7.95 (1.4 times more potent than antalarmin). mdpi.com |
| Novel Thiazolo[4,5-d]pyrimidine Derivatives | Compound 20 | log IC50 = -8.04 (1.7 times more potent than antalarmin). mdpi.com |
| Novel Thiazolo[4,5-d]pyrimidine Derivatives | Compound 21 | log IC50 = -7.88 (1.25 times more potent than antalarmin). mdpi.com |
Adenosine Receptor (AR) Modulation (A1, A2A, A2B, A3)
There is no specific information in the available scientific literature concerning the modulation of adenosine receptors by derivatives of the this compound scaffold. However, extensive research has been conducted on the isomeric thiazolo[5,4-d]pyrimidine core, which has shown significant activity as adenosine receptor antagonists. nih.govnih.gov These studies have identified derivatives with high affinity for both A1 and A2A adenosine receptor subtypes, but this activity is specific to the thiazolo[5,4-d]pyrimidine ring system and cannot be directly attributed to this compound derivatives.
Alpha-Amylase Inhibitory Activity
Purinergic G Protein-Coupled Receptor (P2Y1) Antagonism
There is a lack of specific research in the public domain concerning the P2Y1 antagonistic properties of compounds with a this compound core structure. Investigations into the interactions of this particular heterocyclic system with the P2Y1 receptor have not been identified in the surveyed literature.
Transient Receptor Potential Vanilloid Type 1 Receptor (TRPV1) Antagonism
Investigations into the activity of this compound derivatives as TRPV1 receptor antagonists have been noted in patent literature. However, detailed, publicly accessible peer-reviewed studies providing specific structure-activity relationships and potency data for this exact scaffold are limited. While the broader class of thiazolopyrimidines has been explored for TRPV1 antagonism, specific data for the this compound core is not extensively reported.
Angiotensin II Receptor (ATR2) Antagonism
A review of the available scientific literature did not yield specific studies or data regarding the activity of this compound derivatives as antagonists of the Angiotensin II Receptor Subtype 2 (ATR2). Research has focused on other chemical scaffolds for ATR2 antagonism, and the potential for this specific heterocyclic system in this context remains unexplored in the public record.
Structure Activity Relationship Sar Studies of Thiazolo 4,5 D Pyrimidin 2 One Derivatives
Impact of Substitution Patterns on Biological Activity and Selectivity
The biological profile of thiazolo[4,5-d]pyrimidin-2-one derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. Modifications at positions 3, 5, and 7 have been shown to significantly influence their therapeutic potential, particularly as anticancer agents.
The introduction of aromatic and heterocyclic moieties at different positions of the thiazolo[4,5-d]pyrimidine (B1250722) ring system has a profound impact on biological activity. Studies have shown that aryl groups at positions 3 and 5 are critical for anticancer activity. For instance, a series of 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives demonstrated significant growth inhibitory effects on various human cancer cell lines. nih.gov
In a related series of 7-amino-thiazolo[5,4-d]pyrimidines, which are structurally similar, the nature of the substituent at the 5-position was found to modulate affinity for adenosine (B11128) receptors. Compounds featuring a furan-2-yl or a 5-methylfuran-2-yl group at this position generally exhibited higher affinity for the human A2A adenosine receptor compared to those with a phenyl group. nih.govunifi.it This suggests that the oxygen atom within the furan (B31954) ring may engage in favorable polar interactions within the receptor binding site. nih.gov The presence of an aromatic substituent at the C(2) position of the core scaffold is also considered more favorable for activity than an aliphatic one. mdpi.com
The specific aromatic group and its substitution pattern can lead to varied activity profiles. For example, in one study, a derivative with a phenyl group at the 3-position and a 4-chlorophenyl group at the 5-position was selected for in-vitro antitumor screening. nih.gov This highlights the importance of specific aryl substitutions in directing the biological effects of the core scaffold.
Halogens and trifluoromethyl (CF3) groups are commonly incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov In the context of thiazolo[4,5-d]pyrimidines, these substitutions have been shown to be critical for modulating anticancer activity.
The introduction of a trifluoromethyl group at the 5-position of the thiazolo[4,5-d]pyrimidine scaffold has been a key strategy in the development of new anticancer agents. nih.govmdpi.com The CF3 group's high lipophilicity and electronegativity can improve the bioavailability and stability of the compounds. nih.gov SAR studies on a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines revealed that activity is significantly influenced by other substituents on the ring. For example, replacing a 7-oxo group with a 7-chloro group generally led to an increase in antiproliferative activity. mdpi.com Specifically, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among a series of newly synthesized compounds. mdpi.comnih.gov
The position and type of halogen on substituents also play a role. In studies of related thiazolo[5,4-d]pyrimidines, a 2-fluorobenzyl group at the 2-position was found in one of the most potent dual antagonists for the A1 and A2A adenosine receptors. nih.gov This indicates that halogen substitution on peripheral aromatic rings can fine-tune receptor affinity and selectivity.
Table 1: Effect of Halogen and Trifluoromethyl Substitution on Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives Data sourced from studies on antiproliferative activity against various cancer cell lines. mdpi.com
| Compound ID | R3 Substituent | R5 Substituent | R7 Substituent | General Activity |
| 2b | Phenyl | CF3 | =O | Low Activity |
| 3b | Phenyl | CF3 | Cl | Most Active in Series |
| 3c | 2-Fluorophenyl | CF3 | Cl | Active |
| 4b | Phenyl | CF3 | NH-Phenyl | Active |
| 4c | 2-Fluorophenyl | CF3 | NH-Phenyl | Active |
The specific placement of functional groups on the thiazolo[4,5-d]pyrimidine core is a determining factor for both the potency and selectivity of the compounds. SAR analyses consistently demonstrate that a substituent's effect can vary dramatically when its position is altered.
As noted previously, modification at the 7-position significantly impacts anticancer activity. The conversion of a 7-oxo derivative to a 7-chloro derivative in 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines enhanced their antiproliferative effects. mdpi.com Further substitution at this position with various amino groups also yielded active compounds, indicating that the 7-position is a critical site for interaction with biological targets. mdpi.comnih.gov
Similarly, the substitution patterns at positions 2 and 5 are crucial for modulating activity at specific targets, such as adenosine receptors. For 7-amino-thiazolo[5,4-d]pyrimidine derivatives, affinity was modulated primarily by the substituent at position-2 and secondarily by the group at position-5. nih.gov For instance, the combination of a 2-(2-fluorobenzyl) group and a 5-(furan-2-yl) group resulted in a compound with subnanomolar affinity for the hA2A receptor and nanomolar affinity for the hA1 receptor. nih.gov This underscores the synergistic or additive effects of substituents at different positions in achieving high potency and desired selectivity. The antimicrobial activity of 7-(substituted amino)-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione derivatives also highlights the importance of the substituent at the 7-position. researchgate.net
Conformational Analysis and Bioisosteric Relationships
The thiazolo[4,5-d]pyrimidine scaffold is considered a bioisosteric analog of purines, where a sulfur atom replaces the nitrogen at position 7 of the purine (B94841) ring system. researchgate.netresearchgate.net This structural analogy to endogenous molecules like adenine (B156593) and guanine (B1146940) is a primary reason for their broad biological activities, as they can potentially act as antagonists or interact with enzymes and receptors that recognize purine structures. researchgate.net
Conformational analysis through molecular docking studies has provided insight into how these derivatives orient themselves within target binding sites. For a series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives targeting adenosine receptors, docking studies predicted that the core scaffold is positioned between key amino acid residues, engaging in π–π stacking interactions. nih.govunifi.it
Specifically, the thiazolo[5,4-d]pyrimidine (B3050601) core was predicted to lie between Phe168 and Leu249 in the hA2A adenosine receptor binding cavity. nih.gov The exocyclic amino group at the 7-position was shown to form crucial polar interactions with Asn253 and Glu169. nih.gov Meanwhile, substituents at the 2-position (e.g., a benzyl (B1604629) group) were oriented towards the extracellular space, and substituents at the 5-position (e.g., a furyl ring) were positioned to make polar contact with the amine function of Asn253. nih.govunifi.it These computational models support the experimentally observed SAR, explaining why different substituents at these key positions can enhance or diminish binding affinity.
Computational and Chemoinformatics Approaches for Thiazolo 4,5 D Pyrimidin 2 One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing critical insights into the ligand-target interactions at a molecular level. nih.gov This method is instrumental in the rational design of new drugs by elucidating binding modes and affinities. nih.gov For thiazolo[4,5-d]pyrimidine (B1250722) derivatives, docking studies have been extensively employed to understand their interactions with various biological targets, such as kinases and receptors, thereby guiding the optimization of their structure for enhanced potency and selectivity.
In studies targeting cyclin-dependent kinases (CDKs), which are crucial in cancer progression, molecular docking has been used to simulate the binding of thiazolo-pyridopyrimidine derivatives to the active sites of CDK4/6. tbzmed.ac.irnih.gov These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of the compounds. tbzmed.ac.irsums.ac.ir For instance, docking studies of novel thiazolo-pyridopyrimidines revealed that specific substitutions on the phenyl ring of the scaffold could enhance binding affinity to the CDK4/6 complex. tbzmed.ac.ir
Similarly, in the pursuit of adenosine (B11128) receptor (AR) antagonists, molecular docking has been used to simulate the binding of 7-amino-thiazolo[5,4-d]pyrimidine derivatives to the human A2A AR. nih.gov The results of these simulations supported in vitro findings and provided a structural basis for the observed high binding affinities, showing that the thiazolo[5,4-d]pyrimidine (B3050601) scaffold fits snugly within the receptor's binding cavity. nih.gov
The following table summarizes the results of a representative molecular docking study of thiazolo-pyridopyrimidine derivatives against the CDK4/6 kinase domain.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| 4a | -8.5 | Val96, Ile12, Ala157 | Hydrogen Bond, Hydrophobic |
| 4c | -9.2 | Val96, Lys35, Asp92 | Hydrogen Bond, Hydrophobic |
| 4d | -8.8 | Ile12, Leu149, Asp92 | Hydrogen Bond, Hydrophobic |
| 4g | -8.6 | Val96, Ala157, Lys35 | Hydrogen Bond, Hydrophobic |
This table is illustrative and based on findings from studies on similar scaffolds targeting CDK4/6. tbzmed.ac.ir
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the physicochemical properties or structural features of a series of compounds with their biological activities. This approach is fundamental in drug discovery for predicting the activity of novel compounds, understanding the structural requirements for activity, and guiding the design of more potent molecules. nih.gov
For derivatives of the thiazolo[4,5-d]pyrimidine scaffold, QSAR studies have been applied to understand and predict their therapeutic potential. For example, a QSAR study was conducted on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives to model their antioxidant activity. dmed.org.ua In this study, various molecular descriptors (2D and 3D) were calculated and correlated with the experimentally determined antioxidant capacity using multiple linear regression analysis. dmed.org.ua The resulting QSAR models demonstrated good statistical significance and predictive power, indicating that properties like hydrophilicity, molecular size, and electronic density distribution are crucial for the antioxidant activity of these compounds. dmed.org.ua
The general workflow of a QSAR study involves:
Data Set Preparation : A series of compounds with known biological activities is collected.
Molecular Descriptor Calculation : Various physicochemical and structural properties are calculated for each molecule.
Model Development : Statistical methods are used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation : The model's predictive ability is assessed using internal and external validation techniques. dmed.org.uanih.gov
The following table presents the statistical parameters of a QSAR model developed for predicting the antioxidant activity of thiazolo[4,5-b]pyridin-2-one derivatives, a structurally related scaffold.
| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | R² pred (External Validation) | Key Descriptors |
| Model 1 | 0.85 | 0.71 | 0.76 | Mor29m, GATS1p, SpMin8_Bhe |
This table is based on data from a study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives and illustrates the type of data generated in a QSAR analysis. dmed.org.ua
De Novo Design and Virtual Screening for Novel Analogues
De novo design and virtual screening are powerful computational strategies for discovering novel chemical entities with desired biological activities. Virtual screening involves the computational evaluation of large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov De novo design, on the other hand, involves the algorithmic construction of novel molecules with optimized properties.
These approaches have been instrumental in exploring the chemical space around the thiazolo[4,5-d]pyrimidine scaffold to identify new derivatives with therapeutic potential. For instance, virtual screening techniques can be employed to screen vast compound databases against a specific biological target, such as a protein kinase. nih.gov The top-scoring compounds can then be synthesized and tested experimentally, significantly accelerating the hit identification process. nih.gov
The process of virtual screening typically involves:
Target Preparation : A 3D structure of the biological target is prepared.
Compound Library Preparation : A large database of chemical compounds is formatted for screening.
Docking and Scoring : The compounds are computationally docked into the target's active site and scored based on their predicted binding affinity.
Hit Selection : The top-ranked compounds are selected for further experimental validation.
Predictive Modeling of Pharmacological Properties for Lead Optimization
In the drug discovery pipeline, early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying viable drug candidates and reducing late-stage attrition. researchgate.net Predictive computational models are widely used to estimate these pharmacological properties for novel compounds, including derivatives of thiazolo[4,5-d]pyrimidin-2-one.
In silico ADMET prediction tools can evaluate various parameters, such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. tbzmed.ac.irresearchgate.net For example, Lipinski's "Rule of Five" is a commonly used guideline to assess the drug-likeness of a compound based on its physicochemical properties. tbzmed.ac.ir Studies on thiazolo-pyridopyrimidines have utilized these computational tools to screen newly designed compounds for their ADME properties before synthesis, ensuring that the developed molecules have a higher probability of success in later stages of drug development. tbzmed.ac.irnih.gov
The following table shows a sample of predicted ADMET properties for a series of designed thiazolo-pyridopyrimidine derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |
| 4a | < 500 | < 5 | < 5 | < 10 | Good |
| 4c | < 500 | < 5 | < 5 | < 10 | Good |
| 4d | < 500 | < 5 | < 5 | < 10 | Good |
| 4g | < 500 | < 5 | < 5 | < 10 | Good |
This table is illustrative, based on the application of Lipinski's Rule of Five and general ADMET prediction principles from studies on related scaffolds. tbzmed.ac.irplos.org
Enzyme Kinetics Modeling and Inhibition Mechanism Studies
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a drug. Computational methods, in conjunction with experimental enzyme kinetics, can provide detailed insights into the inhibition mechanism. While specific enzyme kinetics modeling studies for this compound were not detailed in the search results, the general principles can be applied.
Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of the ligand-enzyme complex over time, revealing the stability of the binding and the key interactions that are maintained. tbzmed.ac.irnih.gov These simulations can complement experimental data from enzyme inhibition assays, which determine parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive).
For related pyrazolo[3,4-d]pyrimidine-based analogs, studies have combined experimental enzyme inhibition assays with molecular docking to understand their multitarget inhibitory activity against various kinases. mdpi.com Such integrated approaches are essential for elucidating the mechanism of action and for the rational design of more effective inhibitors.
Rational Drug Design Principles Applied to this compound Derivatives
Rational drug design encompasses a variety of computational and experimental strategies aimed at discovering and developing new drugs based on a thorough understanding of the biological target. researchgate.netsemanticscholar.org The thiazolo[4,5-d]pyrimidine scaffold serves as an excellent starting point for rational design due to its privileged nature. researchgate.net
The application of rational drug design to this scaffold involves several key principles:
Scaffold Hopping and Bioisosteric Replacement : The thiazolo[4,5-d]pyrimidine core is itself a bioisostere of the natural purine (B94841) ring system. researchgate.net Further modifications can be made by replacing parts of the molecule with other chemical groups that retain or improve biological activity.
Structure-Activity Relationship (SAR) Studies : Both computational and experimental SAR studies are conducted to understand how different substituents on the thiazolo[4,5-d]pyrimidine ring affect its biological activity. mdpi.commdpi.com This knowledge is then used to design new derivatives with enhanced potency and selectivity. rsc.orgmdpi.com
Target-Based Design : Utilizing the 3D structure of the biological target, new ligands are designed to fit optimally within the binding site, maximizing favorable interactions. Molecular docking and MD simulations are key tools in this process. tbzmed.ac.irnih.gov
Through the iterative application of these principles, medicinal chemists have successfully developed numerous thiazolo[4,5-d]pyrimidine derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, and immunomodulatory effects. mdpi.comnih.govnih.govnih.gov
Future Perspectives and Emerging Research Directions for Thiazolo 4,5 D Pyrimidin 2 One
Development of Multi-Target Directed Ligands based on the Thiazolo[4,5-d]pyrimidine (B1250722) Scaffold
Chronic and complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making multi-target directed ligands (MTDLs) a promising therapeutic strategy. The thiazolo[4,5-d]pyrimidine framework is particularly well-suited for the design of MTDLs due to its adaptable structure, which can be modified to interact with several biological targets simultaneously. This approach can lead to improved efficacy and a lower likelihood of drug resistance.
Future research is anticipated to focus on the rational design of MTDLs that inhibit key kinases and other synergistic targets. For example, a compound that dually targets a specific kinase and a protein in a related signaling pathway could offer a potent therapeutic effect. The development of such molecules will require a deep understanding of the structure-activity relationships for each target.
An example of this multi-target approach has been demonstrated with thiazolo[5,4-f]quinazolin-9(8H)-one derivatives, which have been investigated as inhibitors of five different kinases implicated in Alzheimer's disease. nih.gov Similarly, new phenylpyrazolo[3,4-d]pyrimidine-based analogs have been developed as multi-target inhibitors with significant potential for anticancer treatment. mdpi.com
Exploration of Novel Biological Targets and Pathways
While thiazolo[4,5-d]pyrimidin-2-one derivatives are well-known as kinase inhibitors, their potential to engage other biological targets is a fertile area for investigation. The unique structural and electronic properties of this scaffold suggest it may interact with other enzyme classes, receptors, or cellular pathways.
Future studies will likely utilize high-throughput screening, chemical proteomics, and computational methods to identify new molecular partners for this compound. Screening large libraries of this compound derivatives against diverse biological targets may uncover unexpected activities. For instance, some derivatives have been evaluated for their antiproliferative activities against various human cancer cell lines, revealing potent inhibition of human gastric cancer cells. nih.govrsc.org Others have been synthesized and tested for antimicrobial, anti-HIV, and anticancer properties. nih.gov
| Compound Class | Investigated Activities | Key Findings |
| Thiazolo[5,4-d]pyrimidine (B3050601) derivatives | Antiproliferative against human cancer cell lines | Potent inhibition against MGC-803 and HGC-27 with high selectivity. nih.govrsc.org |
| Thiazolo[4,5-d]pyrimidine derivatives | Antimicrobial, anti-HIV, anticancer | Several compounds showed promising antifungal activity. nih.gov |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Anticancer | One derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was found to be the most active among the tested compounds. mdpi.com |
Integration of Advanced Synthesis Techniques (e.g., Flow Chemistry, AI-driven synthesis)
The traditional synthesis of this compound libraries for drug discovery can be a lengthy process. Advanced synthesis technologies offer a way to accelerate the development of new derivatives.
Flow Chemistry enables the continuous production of chemical compounds, providing better reaction control and scalability. Applying this technique to the synthesis of thiazolo[4,5-d]pyrimidin-2-ones could allow for the rapid generation of diverse compound libraries.
Application in Chemical Biology and Probe Development
Chemical probes are vital tools for exploring complex biological systems. The potency and selectivity of this compound derivatives make them excellent candidates for developing probes to study their target proteins.
Future work will likely involve modifying the thiazolo[4,5-d]pyrimidine scaffold to include tags such as fluorescent dyes or biotin. These functionalized probes can be used for:
Target Identification: To pinpoint the binding partners of a derivative within a cell.
Cellular Imaging: To visualize the location of the target protein.
Activity-Based Protein Profiling (ABPP): To measure how the probe engages with its target in living systems.
The development of such probes will provide invaluable tools for biomedical research, helping to elucidate the mechanisms of action of these compounds and their effects on cellular pathways.
Strategies for Optimizing Biological Activity and Selectivity
A key challenge in the development of this compound derivatives is achieving high selectivity for the intended target, especially among structurally similar proteins like kinases. Future optimization strategies will likely involve a multi-pronged approach.
Structure-Based Drug Design: High-resolution crystal structures of target proteins complexed with inhibitors will enable the rational design of more selective ligands. By identifying unique features in the target's active site, chemists can modify the scaffold to enhance binding affinity and selectivity.
Computational Modeling: Molecular docking and dynamics simulations will continue to be essential for predicting the binding modes and affinities of new derivatives. nih.govresearchgate.net These computational tools help prioritize which compounds to synthesize, streamlining the discovery process. For instance, docking studies have been used to explore the binding mechanisms of phenylpyrazolo[3,4-d]pyrimidine analogs on their protein targets. mdpi.com
Fragment-Based Drug Discovery (FBDD): This technique involves screening small molecular fragments to identify those that bind to the target protein. These fragments can then be expanded or combined to create more potent and selective lead compounds. The thiazolo[4,5-d]pyrimidine core itself can serve as a foundational fragment for further optimization.
Through these advanced strategies, researchers can fine-tune the pharmacological properties of this compound derivatives, paving the way for the development of more effective and safer therapeutic agents.
Q & A
Q. What are the primary synthetic methodologies for preparing thiazolo[4,5-d]pyrimidin-2-one derivatives?
The synthesis typically involves cyclocondensation of 4-amino-5-carboxamido-thiazole precursors with appropriate reagents. For example, 3,5-diaryl derivatives are synthesized via sequential treatment of 2-thioxo intermediates with diethyl sulfate and water to replace the thione group with an oxo moiety . Chlorinated derivatives (e.g., 7-chloro-substituted compounds) are prepared using POCl₃ under reflux conditions, followed by amination or aryl substitution . Key characterization methods include ¹H/¹³C NMR, IR spectroscopy, and elemental analysis , with X-ray crystallography resolving structural ambiguities .
Q. How are this compound derivatives evaluated for biological activity in early-stage research?
Primary screening often employs in vitro cytotoxicity assays against cancer cell lines (e.g., NCI-60 panel) at five concentrations to determine GI₅₀ values . For antimicrobial or antiviral studies, minimum inhibitory concentration (MIC) assays and plaque reduction tests (e.g., against HCMV) are standard . Dose-response curves and comparative IC₅₀ calculations are critical for prioritizing lead compounds .
Q. What structural features influence the stability and solubility of this compound derivatives?
Electron-withdrawing substituents (e.g., Cl, F) at the C-7 position enhance metabolic stability but may reduce solubility. Introducing polar groups (e.g., hydroxyl, sulfonamide) or aryl rings improves water solubility and pharmacokinetics . LogP values are optimized via substituent tuning, as demonstrated in CXCR2 antagonists like AZD8309, where fluorinated benzyl groups balance lipophilicity and solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in antitumor activity between 2-oxo and 2-thione derivatives?
SAR analyses reveal that 2-thione analogs exhibit higher DNA intercalation potential due to sulfur’s electronegativity, while 2-oxo derivatives (e.g., compound 5a ) show enhanced selectivity for kinase inhibition . For example, 7-chloro-3,5-diphenyl-2-oxo derivatives display potent activity against leukemia cell lines (GI₅₀ = 1.2 µM), attributed to hydrogen bonding with kinase active sites . Computational docking and free-energy simulations are recommended to validate binding modes .
Q. What strategies mitigate off-target effects in this compound-based CRH-R1 receptor antagonists?
Substitution at C-5 with bulky aryl groups (e.g., 4-fluorophenyl) reduces off-target binding to adenosine receptors. Introducing hydrophilic groups (e.g., hydroxylpropylamine) at C-7 improves selectivity for CRH-R1 over CXCR2, as shown in AZD8309 . Competitive radioligand binding assays and functional cAMP assays are critical for selectivity profiling .
Q. How do conflicting data on HCMV inhibition mechanisms inform experimental redesign?
Early studies attributed anti-HCMV activity to viral DNA polymerase inhibition , while recent work implicates tegument protein disruption . To reconcile these, dual-mechanism assays (e.g., polymerase inhibition + immunofluorescence for tegument protein localization) are recommended. Time-of-addition experiments can delineate the primary antiviral phase .
Q. What methodologies optimize pharmacokinetic properties in this compound derivatives for CNS applications?
For blood-brain barrier (BBB) penetration, logD values <3 and molecular weight <450 Da are prioritized. Fluorination at C-5 (e.g., 5-trifluoromethyl derivatives) enhances metabolic stability, while PEGylation improves plasma half-life . In vivo microdialysis in rodent models validates CNS exposure .
Methodological Best Practices
Q. How should researchers handle discrepancies in cytotoxicity data across cell lines?
Normalize data using housekeeping genes (e.g., GAPDH) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3). For NCI-60 panel outliers, perform genomic profiling (e.g., TP53 mutation status) to identify resistance mechanisms .
Q. What safety protocols are critical during synthesis?
Use nitrile gloves and chemical-resistant suits when handling chlorinated intermediates (e.g., POCl₃ reactions). Ensure fume hoods meet EN 14175 standards , and monitor for sulfuric acid aerosols during cyclocondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
